An In-depth Technical Guide to the Mechanism of Action of OTS964 in Cancer Cells
An In-depth Technical Guide to the Mechanism of Action of OTS964 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 is a potent and selective small molecule inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers and correlates with poor prognosis, making it an attractive target for cancer therapy.[1][2] OTS964 has demonstrated significant antitumor activity in preclinical models, primarily by inducing cytokinesis failure, leading to apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of OTS964, including its molecular targets, downstream signaling pathways, cellular effects, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.
Molecular Targets of OTS964
The primary molecular target of OTS964 is TOPK , a member of the mitogen-activated protein kinase kinase (MAPKK) family.[5] OTS964 exhibits high affinity and selectivity for TOPK, with a reported IC50 of 28 nM in cell-free assays.[3][6][7]
OTS964 also demonstrates potent inhibitory activity against cyclin-dependent kinase 11 (CDK11) , with a reported binding affinity (Kd) of 40 nM for CDK11B.[3][6][8] More recent studies have further characterized OTS964 as a highly selective CDK11 inhibitor, with an IC50 of 49 nM against CDK11B in in vitro kinase assays.[9][10] While TOPK inhibition is considered the primary driver of the characteristic cytokinesis defect, the inhibition of CDK11 may also contribute to the overall anti-cancer effects of OTS964.[9]
In Vitro Kinase Inhibitory Profile
The selectivity of OTS964 has been assessed against a panel of kinases. At a concentration of 2 µM, OTS964 inhibited TOPK activity by 79.7%, while the mean inhibitory effect against other kinases was significantly lower.[1] This highlights the specificity of OTS964 for TOPK.
Signaling Pathways Modulated by OTS964
The primary mechanism of action of OTS964 is the disruption of signaling pathways essential for mitosis, particularly cytokinesis.
Inhibition of the TOPK Signaling Pathway
TOPK is a key regulator of mitosis and is involved in the spindle assembly checkpoint and cytokinesis.[9] Upstream regulators of TOPK in cancer include receptor tyrosine kinases such as EGFR and ALK.[7] Upon activation, TOPK phosphorylates several downstream substrates critical for cell division. OTS964, by inhibiting the kinase activity of TOPK, blocks these phosphorylation events.
// Upstream Activators node [fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR"]; ALK [label="ALK"];
// Core Pathway node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; TOPK [label="TOPK"];
// Drug node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OTS964 [label="OTS964"];
// Downstream Effectors node [fillcolor="#FBBC05", fontcolor="#202124"]; PRC1 [label="PRC1"]; Histone_H3 [label="Histone H3"];
// Cellular Processes node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="rounded,filled"]; Cytokinesis [label="Cytokinesis"]; Chromosome_Condensation [label="Chromosome Condensation"]; Apoptosis [label="Apoptosis"];
// Edges edge [color="#5F6368"]; EGFR -> TOPK; ALK -> TOPK; OTS964 -> TOPK [arrowhead=tee]; TOPK -> PRC1 [label=" p"]; TOPK -> Histone_H3 [label=" p"]; PRC1 -> Cytokinesis; Histone_H3 -> Chromosome_Condensation; Cytokinesis -> Apoptosis [style=dashed, label=" failure leads to"]; }
Caption: TOPK Signaling Pathway Inhibition by OTS964.
Downstream Effects of TOPK Inhibition
2.2.1. Inhibition of PRC1 Phosphorylation and Cytokinesis Failure
A critical downstream substrate of TOPK is Protein Regulator of Cytokinesis 1 (PRC1).[11] TOPK enhances the Cdk1/cyclin B1-dependent phosphorylation of PRC1 at Thr481, which is essential for the proper formation of the spindle midzone and completion of cytokinesis.[11] By inhibiting TOPK, OTS964 prevents the phosphorylation of PRC1, leading to defects in cytokinesis.[3] This is characterized by the appearance of an "intercellular bridge" connecting daughter cells that fail to separate, ultimately leading to apoptosis.[7][12]
2.2.2. Reduction of Histone H3 Phosphorylation
TOPK also directly phosphorylates Histone H3 at Serine 10 (Ser10), a modification associated with chromosome condensation during mitosis.[1][7][13] Treatment with OTS964 leads to a decrease in the phosphorylation of Histone H3 at this site.[1][7]
Cellular Effects of OTS964
The inhibition of TOPK and its downstream signaling pathways by OTS964 manifests in several key cellular effects:
-
Inhibition of Cell Proliferation: OTS964 potently inhibits the growth of a wide range of cancer cell lines, particularly those with high TOPK expression.[6][7]
-
Induction of Cytokinesis Defects: As described above, the most prominent effect of OTS964 is the failure of cells to complete cytokinesis, resulting in binucleated cells or cells connected by an intercellular bridge.[3][12]
-
Induction of Apoptosis: The failure to complete cell division triggers programmed cell death (apoptosis) in cancer cells.[3][12]
Quantitative Data
In Vitro Efficacy of OTS964 in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of OTS964 has been determined in a variety of human cancer cell lines.
| Cell Line | Cancer Type | TOPK Status | IC50 (nM) | Reference(s) |
| LU-99 | Lung Cancer | Positive | 7.6 | [6][7] |
| HepG2 | Liver Cancer | Positive | 19 | [6][7] |
| Daudi | Burkitt's Lymphoma | Positive | 25 | [6][7] |
| A549 | Lung Cancer | Positive | 31 | [6][7] |
| UM-UC-3 | Bladder Cancer | Positive | 32 | [6][7] |
| HCT-116 | Colon Cancer | Positive | 33 | [6][7] |
| MKN1 | Stomach Cancer | Positive | 38 | [6][7] |
| MKN45 | Stomach Cancer | Positive | 39 | [6][7] |
| 22Rv1 | Prostate Cancer | Positive | 50 | [6][7] |
| DU4475 | Breast Cancer | Positive | 53 | [6][7] |
| T47D | Breast Cancer | Positive | 72 | [6][7] |
| MDA-MB-231 | Breast Cancer | Positive | 73 | [6][7] |
| HT29 | Colon Cancer | Negative | 290 | [6][7] |
| MCF-7 | Breast Cancer | N/A | 143.0 | [9] |
| MDA-MB-231 | Breast Cancer | N/A | 138.0 | [9] |
In Vivo Efficacy of OTS964
In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of OTS964.
| Cancer Cell Line | Mouse Model | Dosing Regimen | Outcome | Reference(s) |
| LU-99 | Nude mice | 40 mg/kg, IV (liposomal), twice weekly for 3 weeks | Complete tumor regression in 5 out of 6 mice. | [1][10] |
| LU-99 | Nude mice | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice. | [1][10][12] |
| HCT116, HCT-15, SW620 | Nude mice | Oral, once daily for 3 weeks | Significant tumor growth inhibition. | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of OTS964 in cancer cell lines.[6][15]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-7,000 cells per well and allow them to adhere overnight.[6][15]
-
Compound Treatment: Treat the cells with a serial dilution of OTS964 for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
// Steps node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Start"]; Seed_Cells [label="Seed Cells in 96-well Plate"]; Add_OTS964 [label="Add Serial Dilutions of OTS964"]; Incubate [label="Incubate for 72h"]; Add_MTT [label="Add MTT Reagent"]; Incubate_MTT [label="Incubate for 3h"]; Add_DMSO [label="Add DMSO"]; Read_Absorbance [label="Read Absorbance at 570nm"]; Analyze_Data [label="Calculate IC50"]; End [label="End"];
// Edges edge [color="#5F6368"]; Start -> Seed_Cells; Seed_Cells -> Add_OTS964; Add_OTS964 -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_DMSO; Add_DMSO -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for Cell Viability (MTT) Assay.
Western Blot Analysis
This protocol is used to assess the levels of specific proteins and their phosphorylation status following OTS964 treatment.[6]
-
Cell Lysis: Lyse treated and untreated cells and quantify the protein concentration using a BCA protein assay.
-
SDS-PAGE: Load 10-20 µg of total protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against TOPK, phospho-TOPK, PRC1, phospho-PRC1 (Thr481), Histone H3, and phospho-Histone H3 (Ser10).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
// Steps node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Start"]; Cell_Lysis [label="Cell Lysis & Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Transfer to PVDF Membrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation (overnight)"]; Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent Detection"]; End [label="End"];
// Edges edge [color="#5F6368"]; Start -> Cell_Lysis; Cell_Lysis -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> End; }
Caption: General Workflow for Western Blot Analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after OTS964 treatment.[2]
-
Cell Treatment: Treat cells with OTS964 for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Add 1X Annexin-binding buffer and analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[4][16]
-
Cell Treatment and Harvesting: Treat cells with OTS964, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mechanisms of Resistance to OTS964
Resistance to OTS964 has been associated with the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.
ABCG2- and ABCB1-Mediated Resistance
Overexpression of ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp) has been shown to confer resistance to OTS964.[6][8][11][17]
-
Increased Drug Efflux: Cancer cells overexpressing these transporters actively pump OTS964 out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Stimulation of ATPase Activity: OTS964 has been shown to stimulate the ATPase activity of both ABCG2 and ABCB1, indicating that it is a substrate for these transporters.[6][8][11][12]
Quantitative Analysis of Resistance
The degree of resistance is often quantified as the resistance fold (RF), which is the ratio of the IC50 of the resistant cell line to that of the parental sensitive cell line. For example, the effectiveness of OTS964 was found to be limited by 6.39-, 18.41-, and 25.41-fold in HEK293 cells overexpressing different variants of ABCG2.[6] In another study, OTS964 induced resistance to mitoxantrone in an ABCG2-overexpressing cell line, increasing the resistance fold from 19.57 to 57.63.[6][12]
Conclusion
OTS964 is a potent dual inhibitor of TOPK and CDK11 with a well-defined mechanism of action centered on the disruption of cytokinesis, leading to cancer cell apoptosis. Its efficacy in a broad range of cancer cell lines and in vivo models underscores its potential as a therapeutic agent. Understanding the detailed molecular mechanisms, including the specific downstream signaling events and the emergence of resistance through ABC transporters, is crucial for the clinical development and optimal application of OTS964 in cancer treatment. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to advance this promising anti-cancer compound.
References
- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 2. kumc.edu [kumc.edu]
- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oncogenic roles of TOPK and MELK, and effective growth suppression by small molecular inhibitors in kidney cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 11. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. researchgate.net [researchgate.net]
